5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alcohols (ROH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the pyrimidine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylsulfonylpyrimidine-4-carboxylic acid
- 5-Chloro-2-phenylsulfonylpyrimidine-4-carboxylic acid
- 5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development. Additionally, the compound’s specific substitution pattern on the pyrimidine ring can influence its reactivity and selectivity in various chemical reactions.
Biological Activity
5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in biological research. This compound has garnered attention due to its unique chemical structure, which includes a chloro group and a sulfonyl moiety. Its biological activity is primarily attributed to its ability to interact with various molecular targets, making it a candidate for further investigation in medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClN₃O₃S
- Molecular Weight : 283.72 g/mol
- CAS Number : 2175518-54-2
Structural Features
The compound features a pyrimidine ring substituted at the 2-position with a phenylmethanesulfonyl group, which enhances its reactivity and biological interactions. The presence of chlorine at the 5-position contributes to its unique pharmacological properties.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their catalytic activity. Furthermore, the compound may participate in π-π stacking interactions due to the aromatic nature of the phenyl group, stabilizing the enzyme-inhibitor complex.
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have demonstrated its potential to inhibit certain kinases and proteases, which are crucial in various signaling pathways related to cancer and inflammation .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interference with cell cycle progression and modulation of apoptotic markers .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study conducted on various human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways, indicating that the compound effectively triggers programmed cell death .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound, demonstrating that it reduces levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it could be beneficial in managing conditions characterized by excessive inflammation.
Properties
IUPAC Name |
2-benzylsulfonyl-5-chloropyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-6-14-12(15-10(9)11(16)17)20(18,19)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVTZSBBLCTIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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